![molecular formula C17H16N2O3 B12894288 Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrole rings in its structure makes it a versatile scaffold for the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism . The binding of the compound to its target can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-benzyloxyindole-2-carboxylate: This compound has a similar structure but features an indole ring instead of a pyrrolo[2,3-C]pyridine core.
Ethyl pyridine-2-carboxylate: This compound lacks the benzyloxy and pyrrolo groups, making it less complex.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
ethyl 5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-17(20)14-8-13-9-16(18-10-15(13)19-14)22-11-12-6-4-3-5-7-12/h3-10,19H,2,11H2,1H3 |
InChI Key |
DIWPSZGVUXZFCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


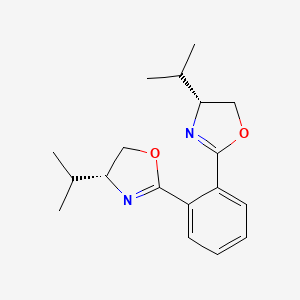
![2,5-Pyrrolidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B12894223.png)
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
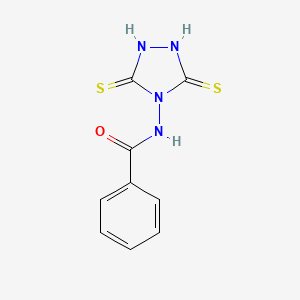
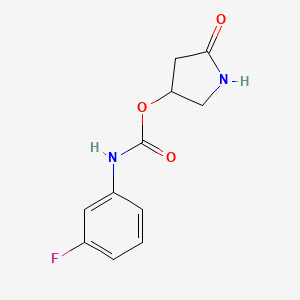

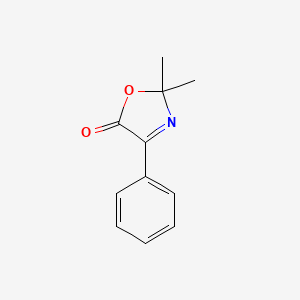
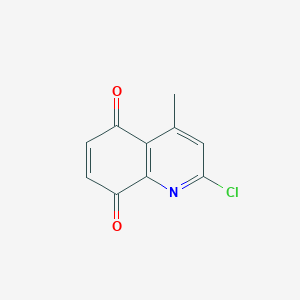
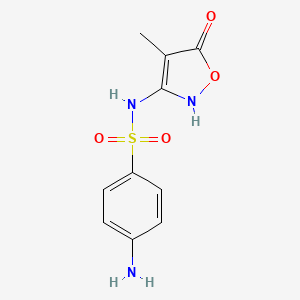

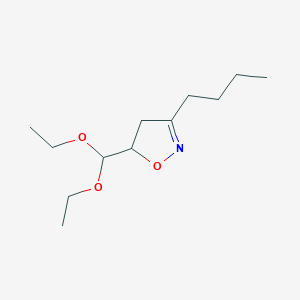
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
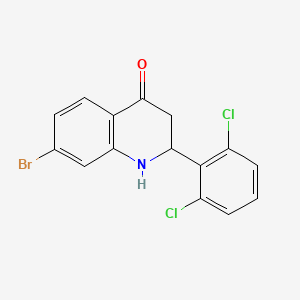
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
